molecular formula C20H13ClFNOS B12987458 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide

3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B12987458
M. Wt: 369.8 g/mol
InChI Key: IEMGSMZUAIQFIF-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a benzo[b]thiophene core, a naphthalene moiety, and specific chloro and fluoro substitutions, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide include other benzo[b]thiophene derivatives with different substituents. These compounds share a common benzo[b]thiophene core but differ in their specific substitutions, which can lead to variations in their biological activity and applications . Some examples include:

Properties

Molecular Formula

C20H13ClFNOS

Molecular Weight

369.8 g/mol

IUPAC Name

3-chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H13ClFNOS/c1-11-6-7-12-4-2-3-5-14(12)18(11)23-20(24)19-17(21)15-9-8-13(22)10-16(15)25-19/h2-10H,1H3,(H,23,24)

InChI Key

IEMGSMZUAIQFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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